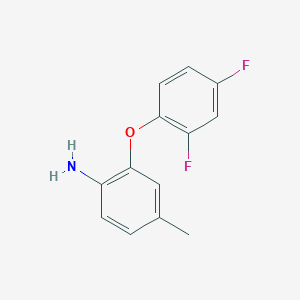

2-(2,4-Difluorophenoxy)-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Novel Compounds

A study conducted by Topçu, Ozen, Bal, and Taş (2021) involved synthesizing novel compounds, including reactions with 2-chloro-4-methylaniline and other derivatives. These compounds showed significant antioxidant activities, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Vibrational Spectral Analysis

Research by Arjunan and Mohan (2008, 2009) on derivatives like 4-chloro-2-methylaniline involved Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis. These studies provide insights into the vibrational properties of such compounds, useful in material science and molecular characterization (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).

Biomedical Applications

- Imaging Probes for Alzheimer's Disease: Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives, including analogs with structures related to 2-(2,4-difluorophenoxy)-4-methylaniline, for potential use as PET imaging probes in Alzheimer's disease (Cui et al., 2012).

Chemical Reactions and Properties

- Polymer Synthesis and Characterization: Research into the chemical and electrochemical synthesis of polymers from N-methylaniline and related compounds provides insights into their potential applications in materials science. These studies, such as those by Comisso et al. (1988) and D'aprano, Leclerc, and Zotti (1992), investigate the properties and applications of polymers derived from aniline compounds (Comisso et al., 1988); (D'aprano, Leclerc, & Zotti, 1992).

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is a synthetic plant hormone auxin . Auxins play a crucial role in plant growth and development, controlling processes like cell elongation, apical dominance, and tissue differentiation .

Mode of Action

2,4-d, a structurally similar compound, mimics natural auxin at the molecular level . It causes uncontrolled growth in sensitive plants, leading to their eventual death .

Biochemical Pathways

2,4-d, a similar compound, affects the auxin signaling pathway, disrupting normal plant growth and development .

Result of Action

Compounds like 2,4-d that mimic auxin can cause uncontrolled growth in sensitive plants, leading to their death .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenoxy)-4-methylaniline. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. For instance, 2,4-D, a similar compound, is widely used in agricultural environments to control broadleaf weeds . Its use has increased over the years, leading to severe water contamination .

Análisis Bioquímico

Biochemical Properties

2-(2,4-Difluorophenoxy)-4-methylaniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as bromodomain and extraterminal domain (BET) family bromodomain inhibitors . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can impair the insulin signaling pathway, specifically the PI3K/Akt/mTOR pathway, leading to insulin resistance . This disruption can result in altered glucose metabolism, protein accumulation, and increased oxidative stress, which are critical factors in the development of metabolic and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo structural transformations in response to changes in the environment, such as pH and temperature . These transformations can affect the compound’s activity and its interactions with biomolecules. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant toxicity in amphibian larvae, leading to increased mortality rates . These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For instance, it can interfere with the degradation of certain herbicides, leading to the accumulation of toxic metabolites . Understanding the metabolic pathways involving this compound is crucial for predicting its effects on cellular metabolism and overall organism health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit enzyme activity and affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and predicting its effects on cellular processes.

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-2-4-11(16)13(6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGUZNDNXIMAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)